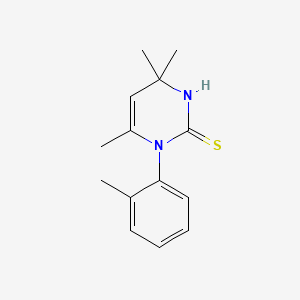![molecular formula C15H17FN4O B11208013 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B11208013.png)
1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the 4-fluorophenyl group and the azepane ring in its structure makes it a unique molecule with potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity in forming 1,2,3-triazoles .
-
Synthetic Route
Step 1: Synthesis of the azide precursor.
Step 2: Synthesis of the alkyne precursor.
Step 3: CuAAC reaction to form the 1,2,3-triazole ring.
Step 4: Introduction of the 4-fluorophenyl group.
Step 5: Formation of the azepane ring.
-
Reaction Conditions
-
Industrial Production
Chemical Reactions Analysis
1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane undergoes various chemical reactions, including:
-
Oxidation
- The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
-
Common Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Aqueous or organic solvents depending on the reaction type.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield de-fluorinated products .
Scientific Research Applications
1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The presence of the 1,2,3-triazole ring and the 4-fluorophenyl group in this compound provides it with unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H17FN4O |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)triazol-4-yl]methanone |
InChI |
InChI=1S/C15H17FN4O/c16-12-5-7-13(8-6-12)20-11-14(17-18-20)15(21)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 |
InChI Key |
LTQGWGACZXYLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B11207933.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11207935.png)
![4-{[{[(2-Ethylphenyl)amino]carbonothioyl}(4-methoxybenzyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11207941.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11207944.png)
![N-(4-ethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11207961.png)
![methyl 4-({[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11207972.png)
![3,3-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B11207974.png)
![2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11207979.png)

![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11207998.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11208001.png)
![2-{4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B11208005.png)
![benzo[d][1,3]dioxol-5-yl(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11208009.png)
![7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208021.png)
